B022
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Overview
Description
B022 is a selective and potent inhibitor of nuclear factor kappa B-inducing kinase (NIK), with a Ki value of 4.2 nM . It is primarily used as a chemical probe for the treatment of liver inflammation and injury caused by oxidative stress and toxins . This compound has shown significant potential in protecting the liver from inflammation and injury .
Preparation Methods
The synthesis of B022 involves a structure-based scaffold-hopping approach from previously identified compounds . The preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, specific synthetic routes and reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
B022 undergoes various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is facilitated by the presence of an alkyne group in this compound . Common reagents used in these reactions include copper catalysts and azide-containing molecules . The major products formed from these reactions are cycloaddition products .
Scientific Research Applications
B022 has a wide range of scientific research applications. It is used in the study of non-canonical nuclear factor kappa B signaling pathways, particularly in the context of liver inflammation and injury . In addition, this compound has been shown to protect against toxin-induced liver damage, oxidative stress, and inflammation . It is also used in research related to sepsis treatment, where it has demonstrated anti-inflammatory and hepatoprotective effects . Furthermore, this compound is employed in studies investigating the role of nuclear factor kappa B-inducing kinase in various diseases, including multiple myeloma and MALT lymphoma .
Mechanism of Action
B022 exerts its effects by inhibiting nuclear factor kappa B-inducing kinase, which is a key player in the non-canonical nuclear factor kappa B signaling pathway . This pathway is activated upon stimulation of receptors such as BAFF receptor, CD40, receptor activator of nuclear factor kappa B, and lymphotoxin beta receptor . By inhibiting nuclear factor kappa B-inducing kinase, this compound prevents the processing of p100 to p52, thereby blocking the activation of nuclear factor kappa B . This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines .
Comparison with Similar Compounds
B022 is structurally similar to other nuclear factor kappa B-inducing kinase inhibitors, such as Amgen16 . this compound is unique in its high selectivity and potency against nuclear factor kappa B-inducing kinase . Similar compounds include compound 54, which was designed through a structure-based scaffold-hopping approach from this compound . Compound 54 has demonstrated remarkable selectivity and potency against nuclear factor kappa B-inducing kinase both in vitro and in vivo .
Properties
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFYOOFXVBCIIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.